Cas no 17115-84-3 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione)

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione is a heterocyclic sulfone derivative featuring a pyrazole-thiolane hybrid structure. Its key advantages include high chemical stability due to the sulfone moiety, which enhances resistance to hydrolysis and oxidative degradation. The presence of the 3,5-dimethylpyrazole group contributes to its potential as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active compounds or functional materials. The compound’s rigid framework and electron-withdrawing sulfone group may facilitate selective reactivity in nucleophilic or cycloaddition reactions. Its well-defined structure makes it suitable for applications in medicinal chemistry, agrochemical research, or as a ligand in coordination chemistry.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione structure
17115-84-3 structure
Product Name:3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione
CAS No:17115-84-3
MF:C9H14N2O2S
MW:214.284660816193
MDL:MFCD00231850
CID:3054146
PubChem ID:2867622
Update Time:2025-06-30

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazole
    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione
    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1
    • SDCCGMLS-0064893.P001
    • CCG-3136
    • AKOS000269856
    • 1-(1,1-DIOXO-TETRAHYDRO-THIOPHEN-3-YL)-3,5-DIMETHYL-1H-PYRAZOLE
    • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole
    • Bionet2_000757
    • STL009114
    • SAA11584
    • Z50147844
    • HMS1366C09
    • F1040-0057
    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
    • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrahydro-1H-thiophene-1,1-dione
    • CS-0235835
    • E?-thiolane-1,1-dione
    • EN300-16243
    • 6G-021
    • G32265
    • 3-(3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide
    • EU-0080054
    • 17115-84-3
    • AKOS016039798
    • MFCD00231850
    • MDL: MFCD00231850
    • Inchi: 1S/C9H14N2O2S/c1-7-5-8(2)11(10-7)9-3-4-14(12,13)6-9/h5,9H,3-4,6H2,1-2H3
    • InChI Key: YHQGSZJAQQJYOZ-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N1C(C)=CC(C)=N1)(=O)=O

Computed Properties

  • Exact Mass: 214.07759887Da
  • Monoisotopic Mass: 214.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 60.3Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 430.5±45.0 °C at 760 mmHg
  • Flash Point: 214.1±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione Security Information

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB342504-500 mg
3-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrahydro-1H-thiophene-1,1-dione; .
17115-84-3
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€215.40 2023-07-19
abcr
AB342504-1 g
3-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrahydro-1H-thiophene-1,1-dione; .
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1 g
€389.60 2023-07-19
abcr
AB342504-500mg
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€389.60 2025-02-22
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3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione Suppliers

Amadis Chemical Company Limited
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(CAS:17115-84-3)3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione
Order Number:A1071190
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:46
Price ($):2326.0
Email:sales@amadischem.com

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione Related Literature

Additional information on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione

Introduction to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione (CAS No. 17115-84-3)

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione is a heterocyclic compound with significant potential in pharmaceutical and biochemical research. Its unique structural features, characterized by a pyrazole moiety and a thiolane backbone, make it a valuable scaffold for drug discovery and molecular design. This compound has garnered attention due to its versatile reactivity and promising biological activities, which have been explored in various preclinical studies.

The chemical structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione consists of a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, linked to a thiolane core. The presence of the dione functionality at the 1λ? position enhances its reactivity, making it a suitable candidate for further derivatization and functionalization. This structural motif is particularly interesting because it combines the stability of the pyrazole ring with the flexibility of the thiolane scaffold, providing a balanced platform for medicinal chemistry applications.

Recent research has highlighted the importance of pyrazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. The pyrazole core is known for its ability to interact with various biological targets, including enzymes and receptors, making it a privileged scaffold in drug development. In particular, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione has been investigated for its potential in modulating inflammatory pathways and antioxidant mechanisms. Studies have shown that this compound exhibits significant inhibitory activity against several key enzymes involved in inflammation, such as COX-2 and LOX.

The thiolane moiety in the structure contributes to the compound's stability and bioavailability, which are critical factors in drug design. Additionally, the dione group provides a site for further chemical modifications, allowing researchers to explore different pharmacophores and optimize biological activity. These features make 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione a promising candidate for developing novel therapeutic agents.

In vitro studies have demonstrated that this compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress-induced cell damage. The ability to modulate oxidative stress is particularly relevant in the context of chronic diseases such as diabetes, neurodegenerative disorders, and cardiovascular diseases. Furthermore, preliminary data suggest that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione may have anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and chemokines.

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with thiolane precursors under controlled conditions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity. The introduction of the dione group at the 1λ? position is achieved through oxidation reactions using mild oxidizing agents.

The pharmacokinetic properties of this compound are also an area of active investigation. Preliminary pharmacokinetic studies indicate that it exhibits good oral bioavailability and moderate tissue distribution upon administration. These findings are crucial for assessing its potential as a lead compound for further development. Additionally, structural modifications aimed at improving solubility and metabolic stability are being explored to enhance its therapeutic efficacy.

The role of computational chemistry in understanding the interactions between 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione and biological targets has been increasingly recognized. Molecular docking studies have provided insights into its binding affinity for various enzymes and receptors involved in inflammation and oxidative stress pathways. These computational approaches complement experimental data by predicting potential drug-target interactions and guiding structural optimization efforts.

Future research directions include exploring the therapeutic potential of this compound in animal models of inflammation and oxidative stress-related diseases. Preclinical studies will focus on evaluating its safety profile, efficacy in disease models, and potential side effects. Additionally, investigating the mechanism of action at a molecular level will be essential for understanding how this compound exerts its biological effects.

The versatility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione as a chemical scaffold suggests its broad applicability in drug discovery programs. By leveraging its unique structural features and reactivity patterns, researchers can develop novel derivatives with enhanced biological activity and improved pharmacokinetic properties. The combination of experimental synthesis with computational modeling will be instrumental in accelerating the development process.

In conclusion, 3-(3,5-dimethyl- ¹H-pyrazol- ¹-yl)- ¹λ? thiolane- dione (CAS No.) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs aimed at treating inflammatory diseases and oxidative stress-related conditions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17115-84-3)3-(3,5-dimethyl-1H-pyrazol-1-yl)-1λ?-thiolane-1,1-dione
A1071190
Purity:99%
Quantity:10g
Price ($):2326.0
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